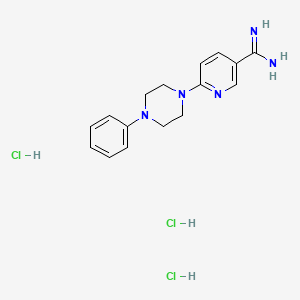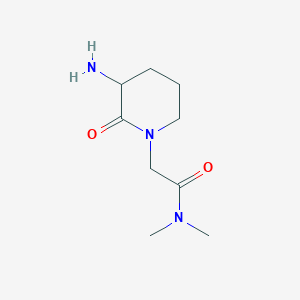![molecular formula C11H7BrN4 B12316311 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-3H-imidazo[4,5-b]piridin-2-il)piridina es un compuesto heterocíclico que presenta un sistema de anillos imidazo-piridina fusionados. Este compuesto es de gran interés en química medicinal debido a sus potenciales actividades biológicas y su similitud estructural con las purinas, que son componentes esenciales del ADN y ARN .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(6-bromo-3H-imidazo[4,5-b]piridin-2-il)piridina típicamente involucra la reacción de 5-bromopiridina-2,3-diamina con benzaldehído para formar 6-bromo-2-fenil-3H-imidazo[4,5-b]piridina. Este intermedio puede luego someterse a reacciones adicionales con varios derivados halogenados en condiciones de catálisis de transferencia de fase para producir el producto deseado . Las condiciones de reacción a menudo implican el uso de haluros de alquilo y catalizadores de transferencia de fase para facilitar la formación de regioisómeros .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(6-bromo-3H-imidazo[4,5-b]piridin-2-il)piridina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo en el compuesto puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque los ejemplos específicos son menos comúnmente reportados.
Alquilación: El compuesto puede ser alquilado en diferentes posiciones en el sistema de anillos imidazo-piridina.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen haluros de alquilo, catalizadores de transferencia de fase y varios agentes oxidantes y reductores. Las condiciones a menudo implican temperaturas controladas y el uso de solventes como dimetilsulfóxido (DMSO) o acetonitrilo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de alquilación pueden producir diferentes regioisómeros dependiendo de la posición de la alquilación en el sistema de anillos imidazo-piridina .
Aplicaciones Científicas De Investigación
2-(6-bromo-3H-imidazo[4,5-b]piridin-2-il)piridina tiene varias aplicaciones de investigación científica, incluyendo:
Química Medicinal: El compuesto se investiga por su potencial como agente terapéutico debido a su similitud estructural con las purinas y su capacidad para interactuar con objetivos biológicos.
Estudios Biológicos: Se utiliza en estudios para comprender sus propiedades antimicrobianas y sus efectos en varias vías biológicas.
Ciencia de Materiales: Las características estructurales únicas del compuesto lo hacen útil en el desarrollo de materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(6-bromo-3H-imidazo[4,5-b]piridin-2-il)piridina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede modular la actividad de estos objetivos a través de interacciones de unión, lo que lleva a cambios en las vías celulares. Por ejemplo, se ha reportado que actúa como un inhibidor de ciertas cinasas, que están involucradas en las vías de transducción de señales .
Comparación Con Compuestos Similares
2-(6-bromo-3H-imidazo[4,5-b]piridin-2-il)piridina se puede comparar con otros derivados de imidazo-piridina, como:
Estos compuestos comparten características estructurales similares pero difieren en sus sustituyentes específicos y actividades biológicas. La singularidad de 2-(6-bromo-3H-imidazo[4,5-b]piridin-2-il)piridina radica en su sustitución específica de bromo, que puede influir en su reactividad e interacción con objetivos biológicos.
Propiedades
Fórmula molecular |
C11H7BrN4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
6-bromo-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-7-5-9-10(14-6-7)16-11(15-9)8-3-1-2-4-13-8/h1-6H,(H,14,15,16) |
Clave InChI |
CLEWWDWKDXOTTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)

![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)

![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
